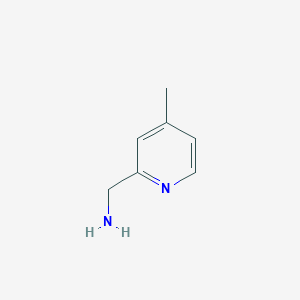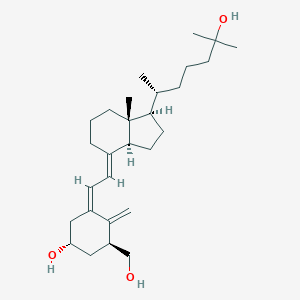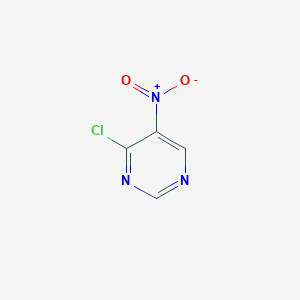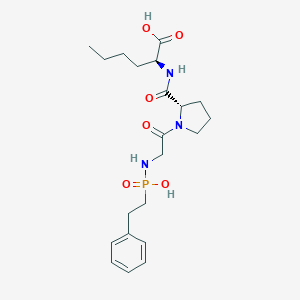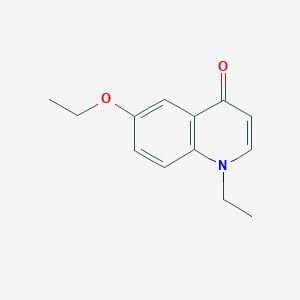
6-Ethoxy-1-ethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-1-ethylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been found to exhibit various biochemical and physiological effects that make it an important tool in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-1-ethylquinolin-4(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. Additionally, the compound has been found to exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Ethoxy-1-ethylquinolin-4(1H)-one in lab experiments is its unique properties. The compound has been found to exhibit various biochemical and physiological effects, making it an important tool in the field of medicine and biology. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 6-Ethoxy-1-ethylquinolin-4(1H)-one. One direction is to further investigate the mechanism of action of the compound. Another direction is to investigate the potential use of the compound in the treatment of various diseases, such as cancer and viral infections. Additionally, future research can focus on the development of new derivatives of the compound with improved properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be achieved through several methods. One of the most common methods is the reaction of ethyl 4-chloroquinoline-6-carboxylate with sodium ethoxide in ethanol. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
6-Ethoxy-1-ethylquinolin-4(1H)-one has been widely used in scientific research due to its unique properties. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Propriétés
Numéro CAS |
127286-13-9 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
6-ethoxy-1-ethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3 |
Clé InChI |
UWIHQOLKKJWXEN-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
SMILES canonique |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Synonymes |
4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
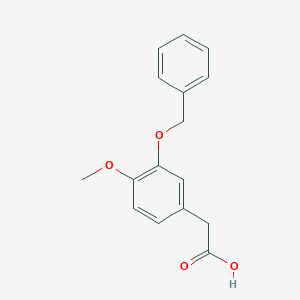
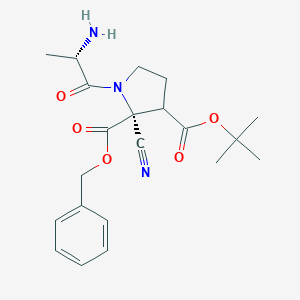
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
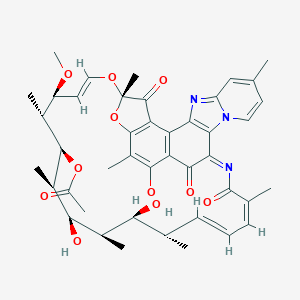
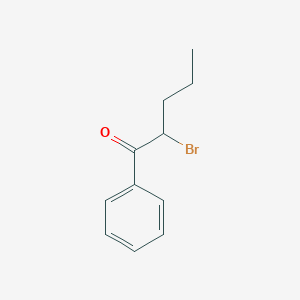
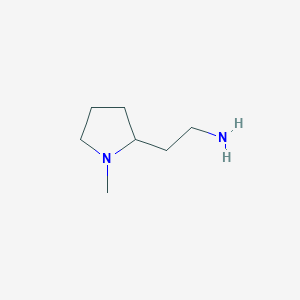
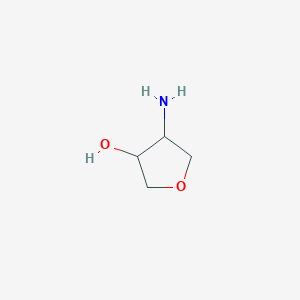

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
